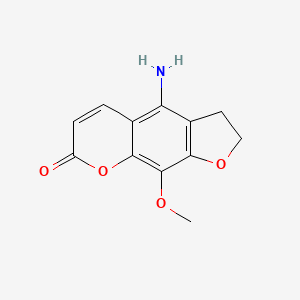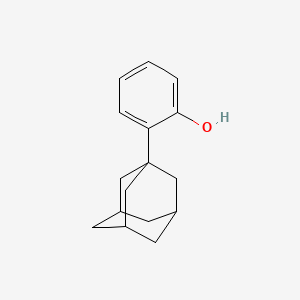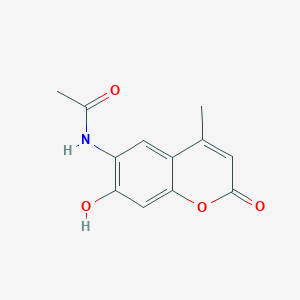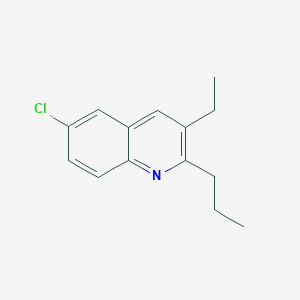
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a methyl group attached to a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding n-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)
- 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)
- 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
Uniqueness
Compared to these similar compounds, 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
57980-10-6 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H15N3O2/c1-14(2)10-6-5-8-9(17-4)7-11(16)15(3)12(8)13-10/h5-7H,1-4H3 |
Clave InChI |
AFKJTHQMVIWPPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(C2=C1N=C(C=C2)N(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)






![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)

